Cas no 1261946-73-9 (2-methoxy-4-(2-methoxyphenyl)phenol)

2-methoxy-4-(2-methoxyphenyl)phenol is a versatile aromatic compound with distinct structural features. Its symmetrical structure and methoxy groups confer enhanced stability and reactivity, making it suitable for various synthetic transformations. This compound offers a broad scope in organic synthesis, particularly for the preparation of complex molecules. Its purity and structural integrity ensure reliable performance in chemical reactions.
2-methoxy-4-(2-methoxyphenyl)phenol structure
1261946-73-9 structure
Product Name:2-methoxy-4-(2-methoxyphenyl)phenol
CAS No:1261946-73-9
MF:C14H14O3
MW:230.259164333344
MDL:MFCD18315020
CID:1223266
PubChem ID:53220764
Update Time:2025-06-25

2-methoxy-4-(2-methoxyphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-4-(2-methoxyphenyl)phenol
    • 2-Methoxy-4-(2-methoxyphenyl)phenol, 95%
    • 2',3-Dimethoxy[1,1'-biphenyl]-4-ol
    • DTXSID80685470
    • 1261946-73-9
    • MFCD18315020
    • MDL: MFCD18315020
    • Inchi: 1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-12(15)14(9-10)17-2/h3-9,15H,1-2H3
    • InChI Key: FVHIKLLLAQUPKC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C1C=CC(=C(C=1)OC)O

Computed Properties

  • Exact Mass: 230.094294304g/mol
  • Monoisotopic Mass: 230.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.7Ų

2-methoxy-4-(2-methoxyphenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321199-5 g
2-Methoxy-4-(2-methoxyphenyl)phenol, 95%; .
1261946-73-9 95%
5g
€1,159.00 2022-08-31
abcr
AB321199-5g
2-Methoxy-4-(2-methoxyphenyl)phenol, 95%; .
1261946-73-9 95%
5g
€1159.00 2024-04-20

2-methoxy-4-(2-methoxyphenyl)phenol Related Literature

Additional information on 2-methoxy-4-(2-methoxyphenyl)phenol

Professional Introduction to 2-methoxy-4-(2-methoxyphenyl)phenol (CAS No. 1261946-73-9)

2-methoxy-4-(2-methoxyphenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261946-73-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a unique structural arrangement of methoxy and phenolic groups, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.

The molecular structure of 2-methoxy-4-(2-methoxyphenyl)phenol consists of a central benzene ring substituted with methoxy groups at the 2nd and 4th positions, and an additional phenolic group attached at the 4th position. This particular configuration imparts distinct chemical reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of multiple hydroxyl and methoxy functional groups enhances its solubility in polar solvents, facilitating its use in aqueous-based biochemical assays and formulations.

In recent years, 2-methoxy-4-(2-methoxyphenyl)phenol has been extensively studied for its potential pharmacological effects. Research has demonstrated that this compound exhibits antioxidant properties, which are attributed to the phenolic moiety capable of scavenging reactive oxygen species (ROS). Oxidative stress is a well-documented factor in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer. Consequently, compounds with strong antioxidant capabilities are highly sought after for therapeutic development.

Moreover, studies have indicated that 2-methoxy-4-(2-methoxyphenyl)phenol may interact with specific biological targets, suggesting its utility as a lead compound in drug design. Its structural features allow for selective binding to enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders. Preliminary in vitro experiments have shown that this compound can modulate the activity of key enzymes like tyrosine kinases and lipoxygenases, which are implicated in cell signaling and inflammation regulation.

The synthesis of 2-methoxy-4-(2-methoxyphenyl)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective methylation techniques, have been employed to optimize the production process. These synthetic strategies not only enhance efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for sensitive biological applications.

From a biochemical perspective, 2-methoxy-4-(2-methoxyphenyl)phenol has been investigated for its potential role in modulating cellular processes. Its ability to interact with biomolecules suggests applications in enzyme inhibition studies and as a tool compound for elucidating molecular mechanisms. Researchers have explored its effects on pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's interactions with these enzymes could provide insights into its metabolic fate and potential side effects when used in pharmaceutical formulations.

The pharmacokinetic properties of 2-methoxy-4-(2-methoxyphenyl)phenol are also of great interest. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational modeling and experimental approaches. Understanding these parameters is essential for predicting how the compound behaves within an organism and for designing effective dosing regimens. Preliminary data suggest that the compound exhibits moderate bioavailability and rapid clearance rates, which could influence its therapeutic window.

Future research directions for 2-methoxy-4-(2-methoxyphenyl)phenol include exploring its potential as an adjuvant in combination therapies. By pairing it with other bioactive compounds or drugs targeting different mechanisms of action, researchers aim to enhance therapeutic outcomes while minimizing resistance development. Additionally, investigating its role in personalized medicine approaches could provide tailored treatment options based on individual patient profiles.

The industrial significance of 1261946-73-9 cannot be overstated. As pharmaceutical companies continue to seek novel compounds with diverse biological activities, intermediates like this one play a critical role in accelerating drug discovery pipelines. The ability to synthesize complex molecules efficiently allows for rapid screening of thousands of derivatives to identify those with optimal pharmacological profiles.

In conclusion, 1261946-73-9 represents a promising chemical entity with multifaceted applications in pharmaceutical research and development. Its unique structural features contribute to its versatility as an intermediate and tool compound across various biochemical assays. As research progresses,this compound is poised to contribute significantly to advancements in medicine,offering new avenues for treating complex diseases.

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